![molecular formula C20H23ClO4 B027829 Dihydro Fenofibrate CAS No. 61001-99-8](/img/structure/B27829.png)
Dihydro Fenofibrate
描述
Dihydro Fenofibrate, also known as 2-[4-[(4-Chlorophenyl)hydroxymethyl]phenoxy]-2-methylpropanoic Acid 1-Methylethyl Ester, is a derivative of Fenofibrate. Fenofibrate is a third-generation fibric acid derivative used primarily to treat abnormal blood lipid levels. It is known for its ability to reduce elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, and apolipoprotein B, while increasing high-density lipoprotein cholesterol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro Fenofibrate involves the esterification of 2-[4-[(4-Chlorophenyl)hydroxymethyl]phenoxy]-2-methylpropanoic acid with isopropanol. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is purified through crystallization and filtration techniques .
化学反应分析
Types of Reactions
Dihydro Fenofibrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
科学研究应用
Pharmacological Applications
- Lipid Management : Dihydro fenofibrate is effective in lowering low-density lipoprotein (LDL) cholesterol and triglycerides while increasing HDL cholesterol. It is often used alongside lifestyle modifications for patients who do not achieve adequate results from diet alone .
- Adjunctive Therapy : It may also serve as an adjunctive treatment for elevated uric acid levels in gout patients due to its uricosuric properties .
- Antioxidant and Anticancer Properties : Recent studies have explored the synthesis of novel amide derivatives from fenofibrate that exhibit antioxidant and anticancer activities, indicating potential therapeutic avenues beyond lipid management .
Formulation Techniques
Recent advancements in the formulation of this compound have focused on enhancing its bioavailability and therapeutic efficacy.
- Micronization Techniques : A study demonstrated the use of supercritical fluid-assisted spray-drying (SA-SD) to micronize fenofibrate particles. This technique significantly improved the dissolution rate of fenofibrate compared to conventional spray-drying methods. The optimized SA-SD processed microparticles showed enhanced pharmacokinetic profiles in animal models, indicating better systemic exposure and faster absorption rates .
- Pharmacokinetic Improvements : The pharmacokinetic studies revealed that SA-SD processed fenofibrate had a higher area under the curve (AUC) and lower time to maximum concentration (Tmax) compared to unprocessed fenofibrate, suggesting improved oral bioavailability .
Case Studies and Clinical Insights
Several clinical studies have highlighted the efficacy of this compound in managing dyslipidemia:
- Study on Efficacy : In a cohort study involving adults with mixed dyslipidemia, this compound significantly reduced triglyceride levels by 30% to 60% while increasing HDL levels. The treatment was well-tolerated with minimal adverse effects reported .
- Long-term Safety Profile : Longitudinal studies indicated that patients on this compound therapy maintained lipid level improvements over extended periods without significant increases in liver enzymes or other adverse effects commonly associated with fibrates .
作用机制
Dihydro Fenofibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased lipolysis and the activation of lipoprotein lipase, which reduces apoprotein C-III levels. PPARα is a nuclear receptor that alters lipid, glucose, and amino acid homeostasis. Activation of PPARα also leads to the transcription of genes involved in lipid metabolism, thereby reducing triglyceride levels and increasing high-density lipoprotein cholesterol .
相似化合物的比较
Similar Compounds
Fenofibrate: The parent compound, used widely for treating dyslipidemia.
Gemfibrozil: Another fibric acid derivative used to reduce triglyceride levels.
Clofibrate: An older fibric acid derivative with similar lipid-lowering effects
Uniqueness
Dihydro Fenofibrate is unique due to its enhanced solubility and bioavailability compared to Fenofibrate. This makes it more effective in reducing lipid levels and improving patient outcomes in hyperlipidemia treatment .
生物活性
Dihydro Fenofibrate, a derivative of fenofibrate, is primarily known for its role in lipid metabolism and its therapeutic potential in various medical conditions, including hyperlipidemia and cardiovascular diseases. This article will explore the biological activity of this compound, summarizing its mechanisms of action, effects on lipid profiles, potential therapeutic applications, and relevant case studies.
This compound functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This activation leads to several biological effects:
- Lipid Metabolism : It enhances lipolysis and increases the activity of lipoprotein lipase while decreasing apoprotein C-III levels, which collectively contribute to reduced triglyceride levels and increased high-density lipoprotein (HDL) cholesterol levels .
- Anti-inflammatory Effects : this compound has been shown to reduce inflammatory markers such as C-reactive protein (CRP), indicating its potential in managing inflammatory conditions .
- Cell Cycle Regulation : Research indicates that this compound can induce cell cycle arrest in various cancer cell lines, suggesting a role in cancer therapy through apoptosis induction and inhibition of cell proliferation .
Effects on Lipid Profiles
This compound significantly impacts lipid profiles in patients with dyslipidemia. A recent study demonstrated that treatment with fenofibrate resulted in:
Lipid Parameter | Baseline Levels | Post-Treatment Levels | Reduction (%) |
---|---|---|---|
Triglycerides (TG) | 3.6 ± 1.5 mmol/L | 1.7 ± 0.58 mmol/L | 50.1 |
Low-Density Lipoprotein (LDL) | Elevated | Reduced by 25.5% | 24.7 |
Non-HDL Cholesterol | Elevated | Reduced by 33.7% | Significant |
C-reactive Protein (CRP) | High | Reduced by 39% | Significant |
These findings underscore the efficacy of this compound in lowering triglycerides and LDL cholesterol while improving HDL levels, making it a valuable agent in treating hyperlipidemia .
Cardiovascular Disease
This compound has been evaluated for its cardiovascular benefits, particularly in patients with type 2 diabetes and metabolic syndrome. The Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) study highlighted a significant reduction in non-fatal myocardial infarction rates among participants treated with fenofibrate compared to placebo .
Cancer Therapy
The compound has shown promise as an anticancer agent through various mechanisms:
- In breast cancer cell lines, this compound induced apoptosis and cell cycle arrest by modulating key proteins involved in these processes .
- It inhibited the proliferation of glioma cells through the downregulation of critical signaling pathways .
Case Studies
Several studies illustrate the clinical efficacy of this compound:
- FIELD Study : Involving nearly 10,000 participants with type 2 diabetes, this study found that fenofibrate significantly reduced the incidence of non-fatal myocardial infarctions by 24% compared to placebo .
- Primary Biliary Cholangitis (PBC) : A retrospective analysis indicated that patients receiving additional fenofibrate therapy alongside ursodeoxycholic acid showed a higher normalization rate of alkaline phosphatase levels compared to those on monotherapy .
- Cancer Cell Lines : In vitro studies demonstrated that this compound could effectively inhibit proliferation and induce apoptosis across various cancer types, including breast and glioma cancers .
属性
IUPAC Name |
propan-2-yl 2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13,18,22H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAWSFKKGMCGEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20632968 | |
Record name | Propan-2-yl 2-{4-[(4-chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20632968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61001-99-8 | |
Record name | Propan-2-yl 2-{4-[(4-chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20632968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。